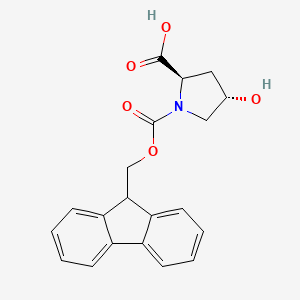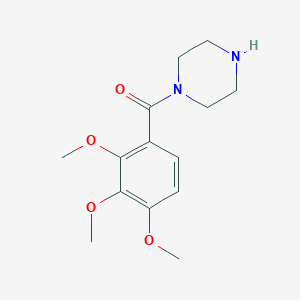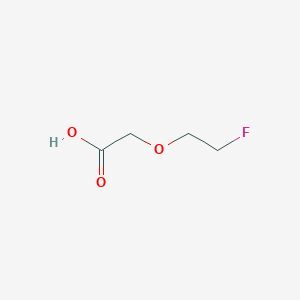![molecular formula C24H21N3O5 B2852168 N-(2-methoxyphenyl)-3-(2-(p-tolyloxy)acetamido)furo[3,2-b]pyridine-2-carboxamide CAS No. 946224-25-5](/img/structure/B2852168.png)
N-(2-methoxyphenyl)-3-(2-(p-tolyloxy)acetamido)furo[3,2-b]pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-3-(2-(p-tolyloxy)acetamido)furo[3,2-b]pyridine-2-carboxamide, also known as MPAC, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPAC belongs to the class of furo[3,2-b]pyridine-2-carboxamide derivatives, which have been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Wirkmechanismus
The mechanism of action of N-(2-methoxyphenyl)-3-(2-(p-tolyloxy)acetamido)furo[3,2-b]pyridine-2-carboxamide is not fully understood. However, it has been suggested that this compound exerts its biological effects by inhibiting various signaling pathways involved in cancer growth and inflammation. This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. This compound has also been reported to inhibit the NF-κB pathway, which is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. In cancer research, this compound has been reported to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. This compound has also been shown to possess anti-angiogenic activity by inhibiting the formation of new blood vessels. In inflammation research, this compound has been reported to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. Moreover, this compound has been reported to possess anti-viral activity against HIV-1 and HCV.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(2-methoxyphenyl)-3-(2-(p-tolyloxy)acetamido)furo[3,2-b]pyridine-2-carboxamide in lab experiments include its potent biological activity, its ability to inhibit various signaling pathways involved in cancer growth and inflammation, and its anti-viral activity against HIV-1 and HCV. However, the limitations of using this compound in lab experiments include its low yield, its potential toxicity, and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research on N-(2-methoxyphenyl)-3-(2-(p-tolyloxy)acetamido)furo[3,2-b]pyridine-2-carboxamide. Firstly, further studies are needed to elucidate the mechanism of action of this compound in cancer growth and inflammation. Secondly, studies are needed to investigate the potential of this compound as a therapeutic agent in various diseases, including cancer, inflammation, and viral infections. Thirdly, studies are needed to optimize the synthesis method of this compound to increase its yield and reduce its toxicity. Finally, studies are needed to develop new derivatives of this compound with improved solubility and bioavailability.
Synthesemethoden
The synthesis of N-(2-methoxyphenyl)-3-(2-(p-tolyloxy)acetamido)furo[3,2-b]pyridine-2-carboxamide involves the reaction of 2-aminofuro[3,2-b]pyridine with 2-(p-tolyloxy)acetyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with 2-methoxyaniline. The yield of this compound obtained from this method is approximately 50%.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyphenyl)-3-(2-(p-tolyloxy)acetamido)furo[3,2-b]pyridine-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to possess anti-inflammatory activity by inhibiting the production of inflammatory cytokines, such as TNF-α and IL-6. Moreover, this compound has been reported to possess anti-viral activity against HIV-1 and HCV.
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-3-[[2-(4-methylphenoxy)acetyl]amino]furo[3,2-b]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5/c1-15-9-11-16(12-10-15)31-14-20(28)27-22-21-19(8-5-13-25-21)32-23(22)24(29)26-17-6-3-4-7-18(17)30-2/h3-13H,14H2,1-2H3,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZLYPQHRAKKDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=C(OC3=C2N=CC=C3)C(=O)NC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2852086.png)
![N-cyclohexyl-3-[3-oxo-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2852088.png)
![2-Chloro-6-fluoro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzamide](/img/structure/B2852089.png)

![4-[Benzyl(methyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide](/img/structure/B2852091.png)


![3-Methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2852096.png)
![[3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2852101.png)

![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2852104.png)
![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2852105.png)

![1-Tert-butyl-4-[1-[2-(2,4-dimethylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2852108.png)
